
Sp-5,6-Dcl-cbimps
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sp-5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole-3’,5’-cyclic monophosphorothioate involves several key steps:
Formation of the Benzimidazole Ring: The initial step involves the formation of the benzimidazole ring through the reaction of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Ribofuranosyl Group: The ribofuranosyl group is introduced via glycosylation, typically using a protected ribofuranosyl halide.
Cyclization and Phosphorothioate Formation: The cyclic monophosphorothioate moiety is formed through cyclization and subsequent introduction of the phosphorothioate group using a suitable phosphorylating agent.
Industrial Production Methods
Industrial production of Sp-5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole-3’,5’-cyclic monophosphorothioate follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, stringent reaction control, and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
化学反应分析
Types of Reactions
Sp-5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole-3’,5’-cyclic monophosphorothioate undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phosphorothioate group.
Substitution: The chlorine atoms on the benzimidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: The major product is the corresponding sulfoxide or sulfone.
Substitution: The major products are the substituted benzimidazole derivatives.
科学研究应用
Sp-5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole-3’,5’-cyclic monophosphorothioate has a wide range of scientific research applications:
Chemistry: Used as a tool to study cyclic adenosine monophosphate-dependent protein kinase signaling pathways.
Biology: Employed in cell signaling studies to activate cyclic adenosine monophosphate-dependent protein kinase in intact cells.
Medicine: Investigated for its potential in modulating insulin release and platelet aggregation.
Industry: Utilized in the development of biochemical assays and as a reference compound in pharmacological studies
作用机制
Sp-5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole-3’,5’-cyclic monophosphorothioate exerts its effects by selectively activating cyclic adenosine monophosphate-dependent protein kinase. The compound binds to the regulatory subunits of the kinase, causing a conformational change that activates the catalytic subunits. This activation leads to the phosphorylation of target proteins, thereby modulating various cellular processes .
相似化合物的比较
Similar Compounds
8-Bromo-cyclic adenosine monophosphate: Another cyclic adenosine monophosphate analog used to activate cyclic adenosine monophosphate-dependent protein kinase.
Dibutyryl-cyclic adenosine monophosphate: A widely used cyclic adenosine monophosphate analog with lower metabolic stability compared to Sp-5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole-3’,5’-cyclic monophosphorothioate
Uniqueness
Sp-5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole-3’,5’-cyclic monophosphorothioate is unique due to its high lipophilicity, excellent membrane permeability, and metabolic stability. These properties make it superior to other cyclic adenosine monophosphate analogs in terms of potency and effectiveness in activating cyclic adenosine monophosphate-dependent protein kinase .
属性
分子式 |
C12H10Cl2N2NaO5PS |
|---|---|
分子量 |
419.2 g/mol |
IUPAC 名称 |
sodium;(4aR,6R,7R,7aS)-6-(5,6-dichlorobenzimidazol-1-yl)-2-oxo-2-sulfido-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C12H11Cl2N2O5PS.Na/c13-5-1-7-8(2-6(5)14)16(4-15-7)12-10(17)11-9(20-12)3-19-22(18,23)21-11;/h1-2,4,9-12,17H,3H2,(H,18,23);/q;+1/p-1/t9-,10-,11-,12-,22?;/m1./s1 |
InChI 键 |
LXTHVPHQPNCKKG-MOBMELGVSA-M |
手性 SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=CC(=C(C=C43)Cl)Cl)O)OP(=O)(O1)[S-].[Na+] |
规范 SMILES |
C1C2C(C(C(O2)N3C=NC4=CC(=C(C=C43)Cl)Cl)O)OP(=O)(O1)[S-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


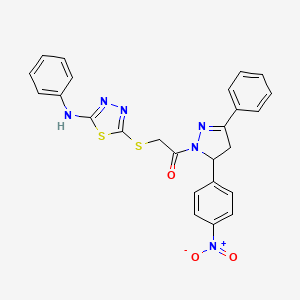

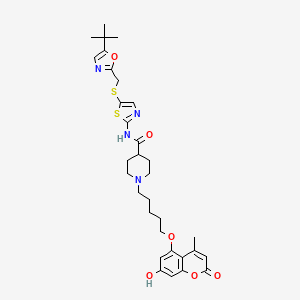

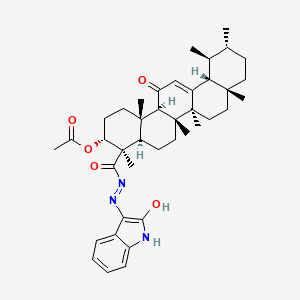

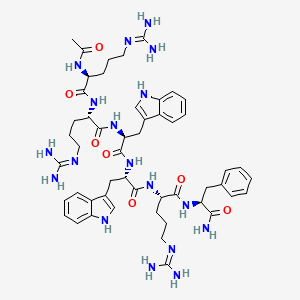
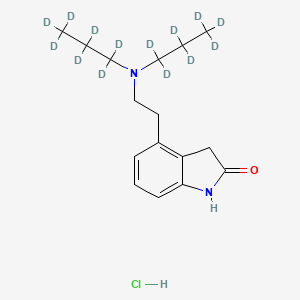
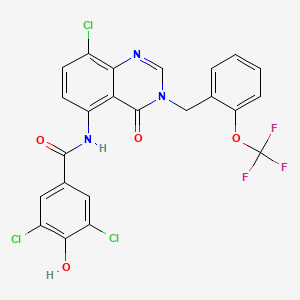
![16-Fluoro-20-[3-(2-hydroxyethylamino)propyl]-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaene-11,19-dione](/img/structure/B12376010.png)
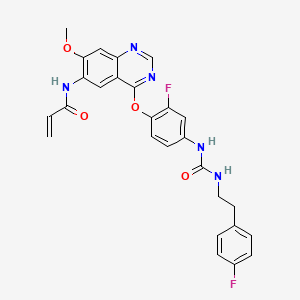
![2-[[(Z)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+);hydron](/img/structure/B12376027.png)
![N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)-3-fluorophenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide](/img/structure/B12376031.png)

